molecular formula C11H16ClNO2 B1420955 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1240526-64-0

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No. B1420955
M. Wt: 229.7 g/mol
InChI Key: IPBXHYRVRDTPGL-UHFFFAOYSA-N
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Description

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as 8-OH-DPAT, is a selective serotonin receptor agonist. It is commonly used in scientific research to study the role of serotonin in various physiological and behavioral processes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of various compounds from furans, including 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one. These compounds, upon reduction, yield 5-amino derivatives of 6-methoxy-2-methyl-2-(4'-biphenylyl)tetrahydro-2H-pyran-3-ol. Notably, these compounds have shown significant in vitro antimicrobial activity and are more effective as coccidiostats than their starting materials (Georgiadis, 1976).

Intermediate in Dopamine Receptor Agonist Synthesis

Another study focused on synthesizing 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride as an intermediate in the creation of PD128907, a selective dopamine D3 receptor agonist. The synthesis involved multiple steps, including addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction, yielding a total yield of 43.4% (Jin, 2006).

Synthesis Methodology

A practical and inexpensive synthesis methodology for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol was reported, involving the treatment of 2-methoxy phenol to yield the desired compound. This synthesis is noteworthy for its simplicity and cost-effectiveness (Shindikar & Viswanathan, 2011).

Novel Coumarin Derivatives Synthesis

In the realm of synthetic chemistry, novel coumarin derivatives have been synthesized, including 7–methoxy-4-methyl-8-[5-(substituted aryl)isoxazol-3-yl]–2H–benzopyran-2-ones. These compounds were created by cyclisization of chalcones and were tested for antimicrobial and anti-inflammatory activities, with some exhibiting significant effects (Gummudavelly et al., 2009).

Interaction with 5-HT1A Receptor

A series of 3-amino-3,4-dihydro-2H-1-benzopyrans (3-aminochromans) were synthesized and tested for their interaction with the 5-HT1A receptor. These compounds exhibited various degrees of affinity and selectivity for the 5-HT1A receptor, with some being identified as full or partial agonists (Hammarberg et al., 2000).

Novel Rotenone-Like Molecule Synthesis

The synthesis of a rotenone-like molecule, 9-methoxy-8-methyl-6,6a,12,12a-tetrahydro[1]benzopyrano-[3,4-b][1]benzopyran-12-one, was achieved. This synthesis included the development of efficient methods for creating intermediates, contributing to novel pentacyclic ring system compounds (Peet & Sunder, 1981).

properties

IUPAC Name

8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2;/h5-6,9H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBXHYRVRDTPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS RN

1240526-64-0
Record name 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Reactant of Route 2
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Reactant of Route 3
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Reactant of Route 4
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Reactant of Route 5
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Reactant of Route 6
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

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